molecular formula C31H33FN2O2S B11530215 N-[(2Z)-4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

N-[(2Z)-4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

Cat. No.: B11530215
M. Wt: 516.7 g/mol
InChI Key: USKUBMATPWFVSH-UHFFFAOYSA-N
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Description

(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structural features. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites through hydrogen bonds, π-π stacking, and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Phenylthiazoles: Compounds with phenyl groups attached to the thiazole ring.

Uniqueness

What sets (2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C31H33FN2O2S

Molecular Weight

516.7 g/mol

IUPAC Name

4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C31H33FN2O2S/c1-35-29-17-8-22(20-30(29)36-2)18-19-34-28(21-37-31(34)33-27-15-13-26(32)14-16-27)25-11-9-24(10-12-25)23-6-4-3-5-7-23/h8-17,20-21,23H,3-7,18-19H2,1-2H3

InChI Key

USKUBMATPWFVSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC=C(C=C4)C5CCCCC5)OC

Origin of Product

United States

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